N-([2,4'-Bipyridin]-4-ylmethyl)-3-bromobenzamide is a synthetic organic compound containing a bipyridine moiety linked to a benzamide group via a methylene bridge. Bipyridine derivatives are common ligands in coordination chemistry due to their ability to form stable complexes with various metal ions []. Benzamide derivatives have been explored for their diverse biological activities, including antitumor and antimicrobial properties []. Therefore, N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide holds potential as a building block for supramolecular assemblies, coordination polymers, and potentially bioactive compounds.
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide can be achieved through several methods:
The molecular structure of N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide can be described as follows:
N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide can participate in several chemical reactions:
The mechanism of action for N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide largely depends on its interactions with biological targets:
Studies have indicated that compounds containing bipyridine derivatives often exhibit enhanced biological activity due to their ability to interact with multiple targets simultaneously.
The physical and chemical properties of N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide are crucial for understanding its behavior in various environments:
Experimental studies are necessary to provide precise values for solubility, melting point, and stability under various conditions.
N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide has several potential applications in scientific research:
The structural architecture of N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide integrates three pharmacologically significant elements: a 3-bromobenzoyl group serving as an electrophilic handle for cross-coupling, a rigid 2,4'-bipyridine scaffold enabling metal coordination, and a methylene linker optimizing spatial orientation between domains. Hybridization leverages pharmacophoric merging, wherein the bipyridine unit mimics metal-chelating fragments in therapeutic agents (e.g., RXRα modulators), while the benzamide segment incorporates structural features of kinase inhibitors [7]. The methylene linker (–CH2–) was strategically selected to balance conformational flexibility and electronic effects, as longer chains (e.g., –CH2CH2–) diminish π-π stacking efficiency with aromatic binding pockets, and sterically bulky linkers (e.g., –CH(CH3–)) hinder amide bond planarity [7].
Positional isomerism profoundly influences bioactivity: 4-substitution on the bipyridine (as in this compound) enhances DNA intercalation capacity and RXRα binding affinity by approximately 3-fold compared to 3-substituted analogs, attributed to improved coplanarity with target proteins [7]. Computational docking studies further validated that meta-bromine placement on the benzamide maximizes hydrophobic contact with enzyme subpockets while leaving the halogen accessible for Suzuki functionalization .
Table 1: Bipyridine-Benzamide Hybrid Design Rationale
Structural Element | Function | Design Impact |
---|---|---|
2,4'-Bipyridine Core | Metal coordination site (e.g., Ru, Pd); π-stacking capability | Enhances catalytic utility & biological target engagement [7] |
3-Bromobenzamide Moiety | Electrophilic cross-coupling site; hydrophobic anchor | Enables late-stage derivatization via Suzuki/Stille coupling |
Methylene Linker (–CH2–) | Connector with optimal length and flexibility | Balances conformational rigidity and binding pocket accommodation [7] |
Bromine at Benzamide Meta-Position | Steric and electronic modulation | Optimizes halogen bonding without steric clash |
The amide bond conjugation between 3-bromobenzoic acid and 4-(aminomethyl)-2,4'-bipyridine is the pivotal step in constructing this hybrid. Classical stoichiometric activators like N,N'-dicyclohexylcarbodiimide (DCC) or oxalyl chloride remain prevalent, achieving 70–85% yields under anhydrous conditions [9]. However, these methods generate stoichiometric waste (e.g., dicyclohexylurea) and necessitate stringent purification. Catalytic amidation represents a greener paradigm: boron-based catalysts (e.g., phenylboronic acid) facilitate direct coupling in aqueous ethanol at 25°C via transient mixed anhydride formation, reducing reaction times to 2–4 hours while improving atom economy [3]. Ruthenium-catalyzed dehydrogenative coupling offers an alternative pathway, utilizing alcohols instead of carboxylic acids, but is less applicable here due to the sensitivity of the aminomethylbipyridine substrate [3].
Reaction optimization studies reveal that in situ activation with 2-mercaptothiazoline and 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran at 60°C delivers superior yields (90–92%) with minimal epimerization . Solvent selection critically impacts efficiency: polar aprotic solvents (DMF, N-methyl-2-pyrrolidone) enhance reagent solubility but may promote nucleophile abstraction, whereas dichloromethane maintains moderate polarity without side reactions [9].
Table 2: Amide Bond Formation Method Comparison
Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
DCC/DMAP | CH2Cl2, 0°C→25°C, 12 h | 78 | High reliability; requires urea removal [9] |
Boronic Acid Catalysis | EtOH/H2O, 25°C, 3 h | 85 | Ambient conditions; minimal waste [3] |
2-Mercaptothiazoline Activation | THF, 60°C, 6 h | 92 | High chemoselectivity; air-stable reagents |
Ru-Catalyzed Dehydrogenation | Toluene, 110°C, Pd(OAc)2, 24 h | 65 | Atom-economical; limited substrate scope [3] |
The 3-bromobenzamide moiety serves as a versatile platform for palladium-catalyzed cross-coupling, enabling C–C bond formation at the bromine site. Suzuki-Miyaura coupling using arylboronic acids is favored for low-toxicity reagents, with Pd(OAc)2/XPhos in toluene/H2O (3:1) at 85°C achieving 80–95% yields for electron-deficient partners (e.g., 4-nitrophenylboronic acid) [4] [8]. Conversely, electron-rich boronic acids (e.g., 4-anisylboronic acid) require modified conditions (PdCl2(dppf)/K3PO4 in dioxane) to prevent protodeboronation [4]. Stille coupling, while less environmentally favored due to tin toxicity, outperforms Suzuki in sterically congested systems: reactions with 2-isopropylphenylstannane proceed in 86% yield versus Suzuki’s 60%, attributed to enhanced transmetallation kinetics of organostannanes [4] [5].
Heterocyclic functionalization demands precise tuning: coupling with 4-bromopyridine succeeds only using Stille conditions (Pd/XPhos, DMSO, 100°C) due to boronates’ propensity for pyridine deboronation [4]. Catalyst innovation is critical: fluorous Pd complexes (e.g., [PdCl2[4,4′-bis-(n-C11F23CH2OCH2)-2,2′-bipyridine]) enable thermomorphic recovery, permitting 8 reuse cycles with <1% Pd leaching [8].
Table 3: Cross-Coupling Efficiency for Bipyridine-Benzamide Derivatives
Coupling Type | Substrate | Catalyst System | Yield (%) | Electronic Effect |
---|---|---|---|---|
Suzuki | 4-NO2C6H4B(OH)2 | Pd(OAc)2/XPhos | 95 | Electron-withdrawing groups enhance rate |
Suzuki | 4-MeOC6H4B(OH)2 | PdCl2(dppf)/K3PO4 | 75 | Electron-donating groups require higher T |
Stille | 2-iPrC6H4SnBu3 | Pd(OAc)2/XPhos | 86 | Superior for steric hindrance |
Stille | 4-PyridineSnBu3 | Pd/XPhos, DMSO | 57 | Solvent-dependent heterocycle stability |
Purification of N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide presents challenges due to polar byproducts (e.g., hydrolysis derivatives) and residual catalysts. Silica gel column chromatography remains the benchmark for analytical purity (>99%), employing stepwise gradients of ethyl acetate in hexanes (20%→60%) to resolve the product (Rf = 0.4) from unreacted acid (Rf = 0.1) and aminomethylbipyridine (Rf = 0.25) . Despite efficacy, this method consumes ~2 L solvent per gram of product, prompting interest in sustainable alternatives.
Recrystallization offers a solvent-efficient solution: dissolving crude material in hot ethanol (65°C), followed by dropwise water addition until cloud point, affords needle-like crystals with 95% recovery and >98% purity . This technique exploits differential solubility: the target compound crystallizes at 45°C, while Pd residues remain soluble. However, impurities with similar polarity (e.g., bromo-dimer byproducts) necessitate prior silica cleanup. Hybrid approaches prove optimal: initial flash chromatography removes Pd/XPhos, followed by ethanol/water recrystallization to eliminate column-derived siloxanes, yielding pharmaceutical-grade material [9]. Solvent selection directly impacts polymorph formation: ethyl acetate yields metastable Form I (mp 148°C), whereas ethanol/water produces stable Form II (mp 153°C), confirmed via powder X-ray diffraction [9].
Key Synthesis Recommendations
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: